molecular formula C14H18O4 B2752351 4-[4-Methoxy-3-(propan-2-yl)phenyl]-4-oxobutanoic acid CAS No. 94112-85-3

4-[4-Methoxy-3-(propan-2-yl)phenyl]-4-oxobutanoic acid

Cat. No. B2752351
CAS RN: 94112-85-3
M. Wt: 250.294
InChI Key: RVKNPLJDXPKBRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-Methoxy-3-(propan-2-yl)phenyl]-4-oxobutanoic acid, also known as MP4OX, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a derivative of the popular anti-inflammatory drug, ibuprofen, and has been found to exhibit promising properties as a research tool in various fields such as pharmacology, biochemistry, and neuroscience.

Scientific Research Applications

    Radiotracer Development for Brain Imaging

    • Researchers have synthesized isomeric [11C] methoxy analogs of nimesulide using this compound. These analogs serve as potential radiotracer candidates for imaging the expression of Cyclooxygenase-2 (COX-2) in the brain. COX-2 plays a crucial role in inflammation and neurodegenerative diseases.

These applications highlight the versatility and potential of 4-[4-Methoxy-3-(propan-2-yl)phenyl]-4-oxobutanoic acid in various scientific contexts. Keep in mind that ongoing research may uncover additional uses for this intriguing compound! 🌟

properties

IUPAC Name

4-(4-methoxy-3-propan-2-ylphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-9(2)11-8-10(4-6-13(11)18-3)12(15)5-7-14(16)17/h4,6,8-9H,5,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKNPLJDXPKBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)CCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-Methoxy-3-(propan-2-yl)phenyl]-4-oxobutanoic acid

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